molecular formula C18H18ClN5O2 B2423091 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-89-1

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2423091
CAS No.: 899736-89-1
M. Wt: 371.83
InChI Key: CKZMVYCHHQAXOT-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the chlorobenzyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents can bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and chemical properties.

    5-amino-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the 3-chlorobenzyl and 3-methoxybenzyl groups in 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can enhance its binding affinity to specific targets, increase its stability, and modulate its reactivity in various chemical reactions.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMVYCHHQAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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